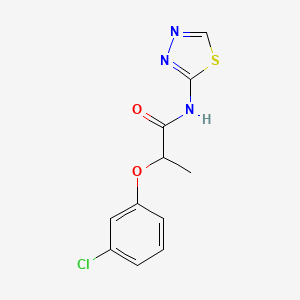

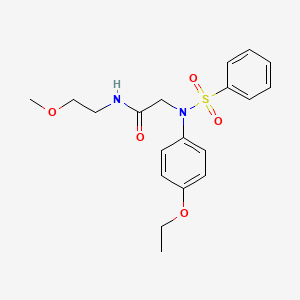

![molecular formula C13H9BrN4O4 B4924973 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)

3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, a triazenyl group, and a nitrobenzoic acid group. Each of these groups can confer specific properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon framework. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromophenyl group might undergo reactions typical of aryl halides, while the nitro group could participate in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and stability .Scientific Research Applications

Antibacterial Activity

The synthesized compound has demonstrated antibacterial potential. Researchers have reported its effectiveness against certain bacterial strains, making it a promising candidate for developing new antimicrobial agents .

Anti-Inflammatory Properties

Docking studies suggest that this compound may regulate inflammatory responses. By modulating inflammation, it could contribute to the treatment of inflammatory diseases .

Phthalocyanine Synthesis

3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid plays a role in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines. These compounds find applications in areas such as photodynamic therapy and molecular imaging .

Neurodegenerative Disorders Research

The compound targets acetylcholinesterase (AChE), which is crucial for normal nerve impulse transmission. Investigating its effects on AChE activity could provide insights into neurodegenerative disorders . Additionally, other enzymes like monoamine oxidase (MAO) and nitric oxide synthase (NOS) are also relevant in this context .

Biological Activities in Fish

Studies have explored the impact of this compound on rainbow trout alevins. Researchers assessed its effects on AChE activity, malondialdehyde (MDA) levels (a biomarker for oxidative injury), and behavioral parameters. Understanding its neurotoxic potential in fish contributes to environmental and aquatic health research .

Chromatography and Mass Spectrometry Applications

3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid is useful in chromatography and mass spectrometry. It aids in sample manipulation during mass spectrometry experiments .

Mechanism of Action

Target of Action

Similar compounds such as pyrazoline derivatives have been known to interact with various biological targets .

Mode of Action

It is known that similar compounds can interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various biological and pharmacological activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[2-(4-bromophenyl)iminohydrazinyl]-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O4/c14-9-1-3-10(4-2-9)15-17-16-11-5-8(13(19)20)6-12(7-11)18(21)22/h1-7H,(H,15,16)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXULFLOFICHVBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)

![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)

![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)

![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)

![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)